molecular formula C11H13BrO2 B12865705 3,5-Dimethyl-4-methoxyphenacyl bromide

3,5-Dimethyl-4-methoxyphenacyl bromide

Cat. No.: B12865705
M. Wt: 257.12 g/mol
InChI Key: XRPNZNMEBXQLPN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-methoxyphenacyl bromide: is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenacyl group, which is further substituted with two methyl groups and a methoxy group. It is commonly used in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,5-Dimethyl-4-methoxyphenacyl bromide typically involves the bromination of 3,5-dimethyl-4-methoxyacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or carbon tetrachloride. The reaction conditions often include cooling the reaction mixture to control the exothermic nature of the bromination process .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat dissipation. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dimethyl-4-methoxyphenacyl bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiourea can be used in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Formation of phenacyl derivatives with different functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chemistry:

3,5-Dimethyl-4-methoxyphenacyl bromide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology:

In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It helps in understanding the mechanisms of enzyme action and inhibition.

Medicine:

The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-methoxyphenacyl bromide involves its interaction with specific molecular targets. The bromine atom in the compound can act as a leaving group, facilitating nucleophilic substitution reactions. The methoxy and methyl groups influence the compound’s reactivity and selectivity in various chemical reactions. The compound can also participate in redox reactions, affecting the oxidation state of other molecules in the reaction pathway .

Comparison with Similar Compounds

Uniqueness:

3,5-Dimethyl-4-methoxyphenacyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (bromine) groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-bromo-1-(4-methoxy-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-4-9(10(13)6-12)5-8(2)11(7)14-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPNZNMEBXQLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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